molecular formula C15H10F3N5S B11073129 6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11073129
M. Wt: 349.3 g/mol
InChI Key: WCXWQDPPIJZQEK-UHFFFAOYSA-N
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Description

6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-pyrrol-1-yl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with trifluoroacetic anhydride to yield the desired triazolothiadiazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(1H-pyrrol-1-yl)phenyl]-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development compared to other similar compounds .

Properties

Molecular Formula

C15H10F3N5S

Molecular Weight

349.3 g/mol

IUPAC Name

6-(4-pyrrol-1-ylphenyl)-3-(trifluoromethyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C15H10F3N5S/c16-15(17,18)13-19-20-14-23(13)21-12(9-24-14)10-3-5-11(6-4-10)22-7-1-2-8-22/h1-8H,9H2

InChI Key

WCXWQDPPIJZQEK-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C(F)(F)F)C3=CC=C(C=C3)N4C=CC=C4

Origin of Product

United States

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